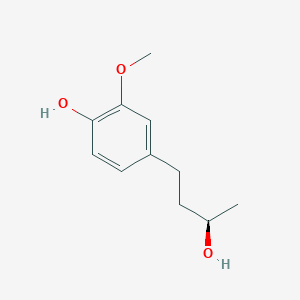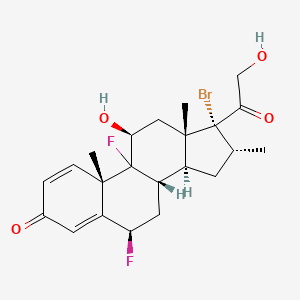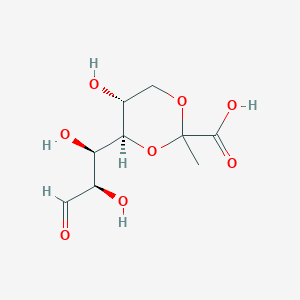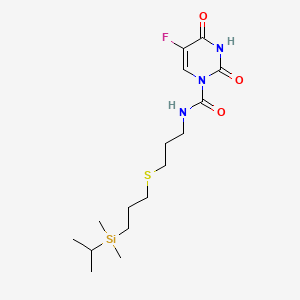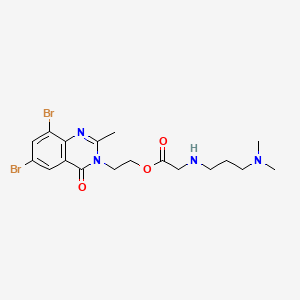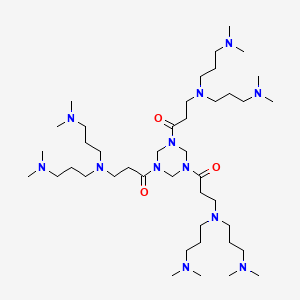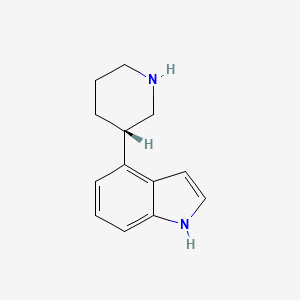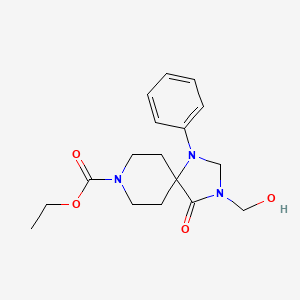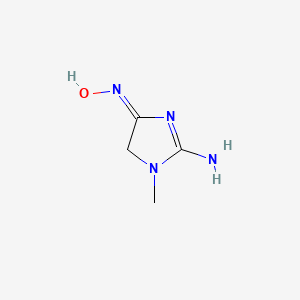
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime: is a heterocyclic compound that belongs to the imidazole family. This compound features a five-membered ring structure containing two non-adjacent nitrogen atoms and a carbonyl group. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime can be achieved through several methods. One common approach involves the oxidative condensation of ketones and amidines. In this method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones . Another method involves heating creatine hydrate with concentrated hydrochloric acid and water, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, filtration, and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as an oxidizing agent in the synthesis of imidazol-4-ones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce imidazol-4-ones to their corresponding amines.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to introduce new functional groups into the imidazole ring.
Major Products: The major products formed from these reactions include various substituted imidazol-4-ones, which can be further utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its role in post-translational modifications and as a component of advanced glycation end products (AGEs). It is also used in the study of proteasome modulators and other biological pathways .
Medicine: In medicine, 4H-Imidazol-4-one derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds are also investigated for their role in treating metabolic disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, fluorescent protein chromophores, and other functional materials. Its versatility makes it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator, influencing protein degradation and turnover in cells. Additionally, its role in post-translational modifications and the formation of AGEs highlights its involvement in various biological processes .
Comparación Con Compuestos Similares
Imidazol-2-ones: These compounds differ in the placement of the carbonyl group within the imidazole ring. They share similar chemical properties but have distinct applications.
1-Methylhydantoin-2-imide: Another related compound, it shares structural similarities with 4H-Imidazol-4-one but has different chemical and biological properties.
Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, oxime is unique due to its specific substitution pattern and the presence of an oxime group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
35974-93-7 |
|---|---|
Fórmula molecular |
C4H8N4O |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(NE)-N-(2-amino-3-methyl-4H-imidazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-3(7-9)6-4(8)5/h9H,2H2,1H3,(H2,5,6,7) |
Clave InChI |
ZTCKQKNLVRWKFB-UHFFFAOYSA-N |
SMILES isomérico |
CN1C/C(=N\O)/N=C1N |
SMILES canónico |
CN1CC(=NO)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




